molecular formula C14H21N3O2 B1670311 Desoxyoxamniquine CAS No. 21738-41-0

Desoxyoxamniquine

Cat. No.: B1670311
CAS No.: 21738-41-0
M. Wt: 263.34 g/mol
InChI Key: XRDXINBBVUAHGQ-UHFFFAOYSA-N
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Description

Uk 3883, also known as 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, is a compound that has been studied for its potential therapeutic applications. It is a derivative of tetrahydroquinoline and has shown promising results in various scientific research fields, particularly in the treatment of parasitic infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

Uk 3883 can be synthesized through a series of chemical reactions involving the starting material 2-methyl-1,2,3,4-tetrahydroquinoline. The synthesis typically involves the following steps:

    Nitration: The introduction of a nitro group at the 7-position of the tetrahydroquinoline ring.

    Alkylation: The introduction of an isopropylaminomethyl group at the 2-position.

The reaction conditions for these steps typically involve the use of strong acids for nitration and alkylating agents for the alkylation step. The reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Uk 3883 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the chemicals involved. The production process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Uk 3883 undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The isopropylaminomethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Common reagents include hydrogen gas and metal catalysts.

    Substitution: Common reagents include alkyl halides and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 2-isopropylaminomethyl-6-methyl-7-amino-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other tetrahydroquinoline derivatives.

    Biology: Studied for its potential as an antiparasitic agent.

    Medicine: Investigated for its potential therapeutic effects in treating parasitic infections such as schistosomiasis.

Mechanism of Action

Uk 3883 exerts its effects through the inhibition of specific enzymes in parasitic organisms. The compound is believed to interfere with the metabolic pathways of the parasites, leading to their death. The molecular targets of Uk 3883 include enzymes involved in the synthesis of nucleic acids and proteins, which are essential for the survival of the parasites.

Comparison with Similar Compounds

Uk 3883 is similar to other tetrahydroquinoline derivatives, such as oxamniquine. it has unique properties that make it more effective in certain applications. For example, Uk 3883 has been shown to be more potent in treating schistosomiasis compared to oxamniquine . Other similar compounds include:

    Oxamniquine: Another tetrahydroquinoline derivative used to treat schistosomiasis.

    Praziquantel: A different class of antiparasitic agent used to treat various parasitic infections.

Uk 3883’s unique chemical structure and mechanism of action make it a valuable compound for further research and development in the field of parasitic infection treatment.

Properties

CAS No.

21738-41-0

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-[(6-methyl-7-nitro-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C14H21N3O2/c1-9(2)15-8-12-5-4-11-6-10(3)14(17(18)19)7-13(11)16-12/h6-7,9,12,15-16H,4-5,8H2,1-3H3

InChI Key

XRDXINBBVUAHGQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)CNC(C)C

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)CNC(C)C

Appearance

Solid powder

22982-78-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

desoxymansil
desoxyoxamniquine
desoxyoxamniquine maleate (1:1), (+-)-isomer
isopropylaminomethyl-6-methyl-7-nitro- 1,2,3,4-tetrahydroquinoline
UK 3883

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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